molecular formula C18H15FN4OS2 B2383091 3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-90-2

3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2383091
CAS No.: 847400-90-2
M. Wt: 386.46
InChI Key: OADDXUYGNPNPJI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole-2-thiol . Benzo[d]thiazole-2-thiol derivatives have been studied for their potential as quorum sensing inhibitors , which are compounds that interfere with bacterial communication systems. They have also been investigated for their potential as anticancer agents .

Scientific Research Applications

Anticonvulsant Agents

Benztriazoles, including derivatives similar to the specified compound, have been investigated for their anticonvulsant activity. Studies have shown that certain compounds in this group exhibit significant effectiveness in this area, surpassing some standard drugs in protective index values in anticonvulsant tests (Liu, Zhang, Jin, & Quan, 2016).

α-Glucosidase Inhibitors and Antimicrobial Agents

A series of benzimidazole and benzothiazole derivatives, including ones structurally related to the compound , have been synthesized and studied for their inhibitory effects on α-glucosidase. Some of these compounds have also shown notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Anticancer Agents

Benzothiazole derivatives have been a focus in anticancer research. Variations in the substitution patterns on the benzothiazole scaffold, akin to the specified compound, have been linked to modulating antitumor properties. Some newly synthesized compounds in this category demonstrated promising anticancer activity in preliminary tests (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Antifungal Agents

A series of benzyl-substituted thiobenzoazoles, similar to the compound in discussion, have been synthesized and tested as potential antifungal agents. Some of these compounds showed promising activity against a variety of phytopathogenic fungi, suggesting their potential use in agricultural applications (Ballari, Herrera Cano, López, Wunderlin, Feresin, & Santiago, 2017).

GABAA/Benzodiazepine Receptor Affinity

Novel benzodiazepine analogues containing structures similar to the specified compound have been designed to investigate their binding affinity to the GABAA/benzodiazepine receptor complex. Some of these compounds displayed significant affinity and effectiveness in seizure threshold studies (Mashayekh, Rahmanipour, Mahmoodi, Ahmadi, Motaharian, Shahhosseini, Shafaroodi, Banafshe, Shafiee, & Navidpour, 2014).

Properties

IUPAC Name

3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS2/c1-22-16(10-23-14-8-4-5-9-15(14)26-18(23)24)20-21-17(22)25-11-12-6-2-3-7-13(12)19/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADDXUYGNPNPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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